molecular formula C12H26N2O2S B2577461 N-((1-isopropylpiperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 1211382-74-9

N-((1-isopropylpiperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2577461
CAS No.: 1211382-74-9
M. Wt: 262.41
InChI Key: JUIDSPZBUZLNPA-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H26N2O2S and its molecular weight is 262.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Presence and Exposure

Perfluorinated Sulfonamides in Air and Dust

A study examining perfluorinated alkyl sulfonamides (PFASs) revealed their occurrence in indoor and outdoor air, as well as in house dust, indicating widespread use in consumer products and significant indoor air source strength for several PFASs, including related compounds. This study highlights human exposure through inhalation and dust ingestion, particularly among children due to dust ingestion pathways (Shoeib et al., 2005).

Health and Environmental Impact

Polyfluoroalkyl Chemicals (PFCs) and Human Health

Research on PFCs, a class of chemicals that includes sulfonamides, has identified widespread exposure in the U.S. population. Studies have linked PFC exposure to various health outcomes, including effects on cholesterol levels, body weight, and insulin resistance, emphasizing the importance of understanding exposure sources and potential health impacts (Nelson et al., 2009).

Chemical Properties and Metabolism

Sulfonamide Hypersensitivity Reactions

The metabolism and detoxification of reactive metabolites of sulfonamides, through N-acetylation, have been studied in the context of hypersensitivity reactions. Slow acetylation phenotype has been identified as a risk factor for the development of such reactions, providing insight into individual susceptibility to adverse effects (Rieder et al., 1991).

Exposure Mitigation and Environmental Safety

Mercury and Arsenic Mobilization by Sulfonate Compounds

Sodium 2,3-dimercapto-1-propane sulfonate, a chelating agent that binds to heavy metals like mercury and arsenic, illustrates the use of sulfonate compounds in treating metal intoxication. This application underlines the broader potential of sulfonamide and sulfonate compounds beyond their antimicrobial properties (Aposhian, 1998).

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2S/c1-4-9-17(15,16)13-10-12-5-7-14(8-6-12)11(2)3/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIDSPZBUZLNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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